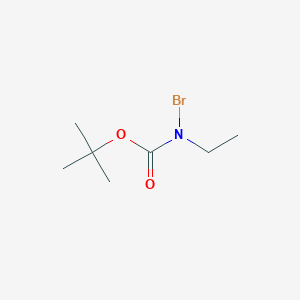

N-Boc-2-bromoaminoethane

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

Molecular Formula |

C7H14BrNO2 |

|---|---|

Molecular Weight |

224.10 g/mol |

IUPAC Name |

tert-butyl N-bromo-N-ethylcarbamate |

InChI |

InChI=1S/C7H14BrNO2/c1-5-9(8)6(10)11-7(2,3)4/h5H2,1-4H3 |

InChI Key |

GQCHIWCXZOBMCO-UHFFFAOYSA-N |

Canonical SMILES |

CCN(C(=O)OC(C)(C)C)Br |

Origin of Product |

United States |

Strategic Role As a Protected Amine Electrophile

N-Boc-2-bromoaminoethane, also known as tert-butyl N-(2-bromoethyl)carbamate, is strategically designed to function as a protected amine electrophile. The tert-butoxycarbonyl (Boc) group serves as a robust protecting group for the primary amine, rendering it temporarily unreactive. This protection is crucial as it allows the other end of the molecule, the ethyl bromide moiety, to act as an electrophile without interference from the nucleophilic amine.

The presence of the electron-withdrawing bromine atom makes the adjacent carbon atom susceptible to nucleophilic attack. This inherent electrophilicity is the cornerstone of its utility. The Boc group's stability under a wide range of reaction conditions, coupled with its straightforward removal under acidic conditions, provides chemists with precise control over the timing and sequence of chemical modifications. This controlled reactivity makes this compound an invaluable tool for introducing a protected two-carbon aminoethyl fragment into a target molecule.

Overview of Its Utility in Chemical Transformations

The dual functionality of N-Boc-2-bromoaminoethane has led to its widespread use in a variety of chemical transformations, enabling the synthesis of a diverse array of compounds, from bioactive molecules to functional materials.

One of the most common applications of this compound is in alkylation reactions. It readily reacts with a wide range of nucleophiles, such as phenols, anilines, and thiols, to form new carbon-heteroatom bonds. For instance, in the presence of a mild base like potassium carbonate, it can be used for the phenolic alkylation of hydroxy-substituted aromatic compounds. This strategy has been employed in the synthesis of bi-functional molecules and linkers for various applications. rsc.org

Its utility extends to the synthesis of heterocyclic compounds, which are prevalent in many pharmaceuticals and agrochemicals. For example, it has been used as a key building block in the preparation of substituted 1,2-oxazoles and other nitrogen-containing heterocycles. beilstein-journals.org The ability to introduce a protected aminoethyl side chain is particularly valuable in medicinal chemistry for modifying the pharmacokinetic and pharmacodynamic properties of drug candidates.

Furthermore, this compound serves as a precursor in the synthesis of more complex molecules, including peptide mimetics, gadolinium chelates for magnetic resonance imaging (MRI), and probes for disease diagnosis, such as those for Alzheimer's disease. researchgate.netapolloscientific.co.uk Its role as a versatile linker molecule is also noteworthy, where it is used to connect different molecular fragments to create larger, more complex structures with specific functions. apolloscientific.co.uk

Physicochemical and Spectroscopic Data of this compound

| Property | Value |

| CAS Number | 39684-80-5 |

| Molecular Formula | C₇H₁₄BrNO₂ |

| Molecular Weight | 224.10 g/mol |

| Appearance | White to pale yellow solid or low melting solid |

| Melting Point | 30-32 °C |

| Boiling Point | 262.3 °C at 760 mmHg |

| Density | 1.321 g/cm³ |

| Solubility | Soluble in chloroform, dichloromethane (B109758), and ethyl acetate (B1210297) |

| ¹H NMR (300 MHz, CDCl₃, Predicted) | δ 4.98 (bs, 1H, NH), 3.52 (q, J=5.7 Hz, 2H, CH₂N), 3.44 (t, J=6.0 Hz, 2H, CH₂Br), 1.43 (s, 9H, C(CH₃)₃) ichemical.com |

| ¹³C NMR (Predicted) | Signals corresponding to the tert-butyl group, the carbamate (B1207046) carbonyl, and the two ethyl carbons are expected. |

An in-depth examination of the synthetic approaches for producing this compound reveals a focus on efficiency, yield, and scalability. The primary method involves the protection of the amino group of 2-bromoethylamine, a process for which various strategies and optimizations have been developed.

Reactivity and Reaction Mechanisms of N Boc 2 Bromoaminoethane

Nucleophilic Substitution Reactions (S_N2)

N-Boc-2-bromoaminoethane readily participates in bimolecular nucleophilic substitution (S_N2) reactions, where a nucleophile displaces the bromide ion. The primary nature of the carbon atom bonded to the bromine makes it a suitable substrate for this type of reaction, which proceeds via a concerted mechanism. researchgate.net

Regioselectivity and Stereochemical Course

In nucleophilic substitution reactions, the attack of the nucleophile is directed specifically at the carbon atom bonded to the bromine. This is due to the polarization of the C-Br bond, which renders the carbon atom electrophilic (δ+). The N-Boc group does not directly participate in the substitution but influences the reaction through steric and electronic effects.

The stereochemical course of an S_N2 reaction at a chiral center typically proceeds with an inversion of configuration. However, as this compound is an achiral molecule, the stereochemical outcome is not a primary consideration in its substitution reactions unless a chiral nucleophile or catalyst is employed, which can induce stereoselectivity.

Impact of Substrate Structure on Reaction Rates

The rate of S_N2 reactions is sensitive to the structure of the substrate. The presence of the bulky tert-butyloxycarbonyl (Boc) group near the reaction center can sterically hinder the approach of the nucleophile to the electrophilic carbon. This steric hindrance can lead to a decrease in the reaction rate compared to a less sterically encumbered primary bromoalkane like bromoethane.

The electron-withdrawing nature of the carbamate (B1207046) group can also have an electronic effect on the reaction rate. By withdrawing electron density from the carbon backbone, the electrophilicity of the carbon atom attached to the bromine may be slightly increased, which could potentially enhance the reaction rate. However, the steric hindrance of the Boc group is generally considered the more dominant factor in influencing the kinetics of S_N2 reactions.

Mechanistic Studies of Bromine Displacement

The mechanism for the S_N2 displacement of bromine in this compound involves a single, concerted step. A nucleophile attacks the electrophilic carbon atom from the side opposite to the bromine leaving group (backside attack). researchgate.net This leads to a pentacoordinate transition state where the nucleophile-carbon bond is forming concurrently with the breaking of the carbon-bromine bond. researchgate.net

Michael Addition Reactions

This compound can also be involved in Michael addition reactions, a type of conjugate addition. In one documented instance, N-Boc-2-bromoethylamine is described as reacting with serine proteases to form peptides with amide bonds at the C-terminus through a process referred to as a "Michael addition". biosynth.comcymitquimica.com This suggests that under specific conditions, likely involving enzymatic catalysis, the amino group (once deprotected or as part of a more complex interaction) can act as a Michael donor.

The general mechanism for a Michael addition involves the 1,4-addition of a nucleophile (the Michael donor) to an α,β-unsaturated carbonyl compound (the Michael acceptor). youtube.com In the context of this compound, it is plausible that the amino group, after deprotection, acts as the nucleophile, attacking the β-carbon of an α,β-unsaturated system. youtube.com

Deprotection Chemistry of the N-Boc Group

The tert-butyloxycarbonyl (Boc) group is a widely used protecting group for amines due to its stability under many reaction conditions and its facile removal under acidic conditions. total-synthesis.com

Acid-Catalyzed Cleavage Mechanisms

The deprotection of the N-Boc group in this compound is typically achieved using strong acids such as trifluoroacetic acid (TFA) or hydrochloric acid (HCl). total-synthesis.com The mechanism proceeds through several key steps:

Protonation: The carbonyl oxygen of the Boc group is protonated by the acid. commonorganicchemistry.commasterorganicchemistry.com

Formation of a Carbocation: The protonated intermediate is unstable and fragments to form a stable tert-butyl cation and a carbamic acid intermediate. total-synthesis.comcommonorganicchemistry.com

Decarboxylation: The carbamic acid is unstable and readily undergoes decarboxylation to release carbon dioxide and the free amine. total-synthesis.comcommonorganicchemistry.com

Protonation of the Amine: Under the acidic reaction conditions, the newly formed primary amine is protonated to give the corresponding ammonium (B1175870) salt. commonorganicchemistry.com

Kinetic studies on the deprotection of Boc-protected amines have shown that the reaction rate can exhibit a second-order dependence on the concentration of HCl. nih.govacs.orgscribd.com This suggests a mechanism involving a general acid-catalyzed separation of a reversibly formed ion-molecule pair from the protonated carbamate. nih.govacs.org In contrast, deprotection with trifluoroacetic acid can show an inverse kinetic dependence on the trifluoroacetate (B77799) concentration. nih.govacs.org

| Acid | Kinetic Dependence | Reference |

| Hydrochloric Acid (HCl) | Second-order | nih.govacs.orgscribd.com |

| Sulfuric Acid | Second-order | nih.govacs.org |

| Methane Sulfonic Acid | Second-order | nih.govacs.org |

| Trifluoroacetic Acid (TFA) | Inverse on trifluoroacetate concentration | nih.govacs.org |

Reactivity as a Cross-linking Reagent

This compound is classified as a cross-linking reagent due to its bifunctional nature. sigmaaldrich.comsigmaaldrich.com It possesses two distinct reactive sites: an electrophilic carbon atom bonded to bromine and a latent nucleophilic nitrogen atom, which is temporarily masked by the Boc protecting group. This structure allows it to act as a linker, covalently connecting two different molecular entities in a sequential manner.

The primary mode of reaction involves the bromo group, which makes the adjacent carbon atom susceptible to nucleophilic attack. The bromine atom is a good leaving group, facilitating SN2 reactions with a wide range of nucleophiles. For example, this compound reacts with nucleophiles such as the nitrogen atom in 2-nitroimidazole (B3424786) in the presence of a base like potassium carbonate. rsc.org In this reaction, the imidazole (B134444) nitrogen displaces the bromide to form a new carbon-nitrogen bond. rsc.org This initial reaction attaches the Boc-protected aminoethyl moiety to a target molecule.

Once the first linkage is established, the second reactive site can be activated. The Boc group can be removed under strong acidic conditions, such as treatment with trifluoroacetic acid (TFA), to unmask the primary amine. rsc.org This newly exposed amino group is nucleophilic and can subsequently react with an electrophilic center on a second molecule, thus completing the cross-link. This two-step process allows for the controlled and directional assembly of more complex molecular architectures. The compound is also used as a building block for preparing fluorinated spacers that have both nucleophilic and electrophilic ends. apolloscientific.co.ukscbt.com

The table below outlines the reactivity at each functional site of this compound.

| Functional Group | Reactive Nature | Type of Reaction | Activating/Reaction Conditions | Result |

|---|---|---|---|---|

| Bromoethyl (-CH₂Br) | Electrophilic | Nucleophilic Substitution (SN2) | Presence of a nucleophile (e.g., amines, thiols, phenoxides) rsc.org | Formation of a C-Nucleophile bond; displacement of Br⁻ |

| Boc-protected Amine (-NHBoc) | Latent Nucleophilic | Deprotection (Acidolysis) | Strong acid (e.g., TFA, HCl) rsc.org | Formation of a primary amine (-NH₂) |

Applications of N Boc 2 Bromoaminoethane in Complex Molecule Synthesis

Role as a Versatile Building Block

The dual reactivity of N-Boc-2-bromoaminoethane makes it an ideal starting material for creating larger, more complex structures. The Boc-protected amine provides stability under various reaction conditions and can be deprotected at a suitable stage to reveal a reactive primary amine. Simultaneously, the bromo group serves as a leaving group for nucleophilic substitution reactions.

Construction of Fluorinated Spacers with Designed Termini

A significant application of this compound is in the synthesis of fluorinated spacers. thermofisher.inscbt.com These spacers are crucial components in medicinal chemistry and materials science, where the introduction of fluorine atoms can modulate properties such as lipophilicity, metabolic stability, and binding affinity. This compound serves as a key precursor for creating these spacers with distinct nucleophilic and electrophilic ends, allowing for their directional insertion into target molecules. apolloscientific.co.ukscbt.com The synthesis often involves nucleophilic substitution at the bromine-bearing carbon, followed by further modifications and eventual deprotection of the Boc group to reveal the amine terminus. The ability to create these custom-designed fluorinated linkers is essential for the development of advanced materials and therapeutic agents. beilstein-journals.org

Synthesis of Biphenyl (B1667301) Linkers

This compound is also utilized in the synthesis of biphenyl linkers. apolloscientific.co.uk Biphenyl moieties are common structural motifs in pharmaceuticals and functional materials, providing rigidity and specific conformational preferences. In a reported synthesis, 2-bromobiphenyl (B48390) undergoes a metalation reaction, followed by the introduction of a side chain using a reagent like 1,4-dibromobutane. While this example doesn't directly use this compound, the principle of using a bromo-functionalized precursor to build up a linker is analogous. This compound can be similarly employed to introduce an aminoethyl functionality onto an aromatic core, which can then be elaborated into a biphenyl system.

Incorporation into Nitrogen-Containing Heterocyclic Systems

The reactivity of this compound makes it a suitable reagent for constructing various nitrogen-containing heterocyclic frameworks, which are prevalent in biologically active compounds.

Synthesis of Quinazolinone Frameworks

Quinazolinone derivatives are a prominent class of heterocyclic compounds known for their wide range of biological activities, including anticancer and antimicrobial properties. biomedpharmajournal.orgnih.gov The synthesis of these frameworks often involves the reaction of an anthranilic acid derivative with a suitable nitrogen-containing component. While direct use of this compound in published quinazolinone syntheses is not explicitly detailed in the provided search results, its structure is amenable to such applications. For instance, the amino group, once deprotected, could react with a 2-aminobenzoyl derivative to form the pyrimidine (B1678525) ring of the quinazolinone core. The bromoethyl side chain could be used to introduce further functionality or to cyclize onto another part of the molecule. The versatility of quinazolinone synthesis allows for the incorporation of various building blocks, and the bifunctional nature of this compound makes it a plausible candidate for creating novel derivatives. organic-chemistry.orgnih.gov

Preparation of Other Amine-Containing Heterocycles

Beyond quinazolinones, this compound can be a precursor for a variety of other amine-containing heterocycles. organic-chemistry.org The bromoethyl moiety can participate in cyclization reactions to form rings of different sizes. For example, it can be used to synthesize piperazine (B1678402) or other nitrogen-containing six-membered rings through reactions with appropriate bis-nucleophiles. The protected amine ensures that the desired cyclization occurs selectively. The ability to introduce a protected primary amine is crucial in multi-step syntheses where chemoselectivity is paramount. sigmaaldrich.com

Functionalization of Biomolecules

The modification of biomolecules to enhance their therapeutic properties or to facilitate their use in diagnostic applications is a rapidly growing field. nih.gov this compound can serve as a linker to attach specific functionalities to biomolecules. For instance, after deprotection of the Boc group, the resulting primary amine can be coupled to carboxylic acid groups on proteins or other biomolecules through amide bond formation. The bromo group at the other end of the linker can then be used to attach other molecules of interest, such as imaging agents or drug payloads. This strategy allows for the precise and controlled modification of biological macromolecules.

Spectroscopic and Advanced Analytical Characterization for Structural Elucidation

Chromatographic Techniques for Purity and Identity Confirmation

Chromatographic separation techniques are essential for isolating N-Boc-2-bromoaminoethane from potential impurities and for its unambiguous identification. Gas and liquid chromatography, particularly when interfaced with mass spectrometry, offer high sensitivity and specificity for this purpose.

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the analysis of volatile and semi-volatile compounds like this compound. Several chemical suppliers specify a purity of ≥95% or ≥97.0% as determined by Gas Chromatography (GC), underscoring its importance in quality control. researchgate.netnih.govchemicalbook.com

However, a significant consideration when analyzing N-Boc protected compounds by GC-MS is their thermal lability. Research on analogous molecules, such as t-Boc-methamphetamine, has shown that pyrolysis can occur in the high-temperature GC injection port. nih.govnih.gov This thermal degradation can lead to the cleavage of the Boc protecting group, generating the corresponding free amine and potentially leading to inaccurate quantification or misidentification. nih.govnih.gov Studies have demonstrated that the extent of this pyrolysis is dependent on the inlet temperature, with higher temperatures leading to increased degradation. nih.gov For instance, in the analysis of t-Boc-methamphetamine, the unprotected methamphetamine was detected at inlet temperatures of 250 °C and 300 °C, but not at 200 °C and 220 °C. nih.gov Therefore, careful optimization of GC parameters, particularly the injection port temperature, is crucial to prevent thermal decomposition and ensure accurate analysis of this compound.

Representative GC-MS Parameters for the Analysis of N-Boc Protected Amines:

| Parameter | Value |

| Column | DB-5MS (or equivalent) |

| Inlet Temperature | 200-250 °C (Optimized to minimize pyrolysis) |

| Oven Program | Initial hold at 60 °C, ramp to 300 °C |

| Carrier Gas | Helium |

| Ionization Mode | Electron Ionization (EI) at 70 eV |

| Mass Range | m/z 40-500 |

This table presents a generalized set of parameters based on literature for similar compounds and should be optimized for specific instrumentation and applications. nih.gov

High-Performance Liquid Chromatography coupled with tandem Mass Spectrometry (HPLC/MS/MS) is a preferred method for the analysis of thermally labile or non-volatile compounds, making it highly suitable for this compound. This technique avoids the high temperatures of a GC inlet, thus preserving the integrity of the molecule.

In studies involving this compound as a reactant, HPLC with Electrospray Ionization Mass Spectrometry (ESI-MS) has been successfully employed to identify the resulting products. For example, in the synthesis of S-[2-(N6-deoxyadenosinyl)ethyl]glutathione, the reaction progress and product identity were confirmed using HPLC-ESI-MS/MS. nih.gov

The fragmentation of N-Boc protected compounds in ESI-MS/MS is well-characterized. Under collision-induced dissociation (CID), N-Boc derivatives typically exhibit a characteristic loss of the Boc group through two main pathways: the loss of isobutylene (B52900) (C4H8, 56 Da) and the subsequent or direct loss of carbon dioxide (CO2, 44 Da). nih.gov The observation of these neutral losses is a strong indicator of the presence of a Boc-protected amine. For this compound, the protonated molecule [M+H]+ would be expected at m/z 224.0/226.0 (due to the isotopic pattern of bromine), and key fragments would correspond to the loss of the Boc group.

Illustrative HPLC/MS/MS Parameters for this compound Analysis:

| Parameter | Value |

| Column | C18 reverse-phase |

| Mobile Phase | Gradient of water and acetonitrile (B52724) with formic acid or acetic acid |

| Ionization Mode | Positive Electrospray Ionization (ESI+) |

| MS/MS Precursor Ion | m/z 224.0/226.0 [M+H]+ |

| Key Fragment Ions | [M+H - C4H8]+, [M+H - Boc]+ |

This table provides a representative set of parameters based on the analysis of similar compounds and should be adapted for specific analytical needs. nih.govnih.gov

Elemental Compositional Analysis

Elemental analysis is a fundamental technique used to determine the mass fractions of the elements (carbon, hydrogen, nitrogen, etc.) within a compound. For this compound, with the chemical formula C7H14BrNO2, this analysis provides experimental verification of its atomic constitution, which is a critical component of its structural elucidation. nih.govmdpi.com The experimentally determined percentages of each element are compared against the theoretically calculated values to confirm the compound's empirical formula and purity.

Theoretical Elemental Composition of this compound (C7H14BrNO2):

| Element | Symbol | Atomic Mass | Molar Mass ( g/mol ) | Percentage (%) |

| Carbon | C | 12.011 | 84.077 | 37.52 |

| Hydrogen | H | 1.008 | 14.112 | 6.30 |

| Bromine | Br | 79.904 | 79.904 | 35.65 |

| Nitrogen | N | 14.007 | 14.007 | 6.25 |

| Oxygen | O | 15.999 | 31.998 | 14.28 |

| Total | 224.098 | 100.00 |

Calculations are based on the average atomic masses of the constituent elements. nih.gov

Computational Chemistry Studies on N Boc 2 Bromoaminoethane

Quantum Chemical Calculations

Quantum chemical calculations, based on the principles of quantum mechanics, are employed to determine the electronic structure and properties of molecules. These calculations can predict various characteristics of N-Boc-2-bromoaminoethane, from its three-dimensional shape to its spectroscopic signatures.

Geometry Optimization and Conformational Analysis

Geometry optimization is a computational process used to find the most stable arrangement of atoms in a molecule, corresponding to a minimum on the potential energy surface. For this compound, this would involve calculating the bond lengths, bond angles, and dihedral angles that result in the lowest possible energy.

Conformational analysis is an extension of geometry optimization that explores the different spatial arrangements of atoms (conformers) that can be achieved through rotation around single bonds. This compound possesses several rotatable bonds, including the C-C bond of the ethylamino group and the C-N bond of the Boc protecting group. A thorough conformational analysis would identify the various low-energy conformers and their relative stabilities, providing insight into the molecule's flexibility and preferred shapes in different environments.

Electronic Structure Determination (HOMO/LUMO Energies)

The electronic structure of a molecule is described by the arrangement of its electrons in molecular orbitals. Two of the most important of these are the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the energy of the LUMO is related to its ability to accept electrons.

For this compound, the HOMO-LUMO energy gap would be a key parameter in assessing its chemical reactivity and kinetic stability. A smaller gap would suggest higher reactivity. The distribution of these frontier orbitals across the molecule would also indicate the likely sites for nucleophilic and electrophilic attack.

Prediction of Spectroscopic Parameters (e.g., NMR, IR)

Quantum chemical calculations can simulate various types of spectra, which can be invaluable for interpreting experimental data.

NMR (Nuclear Magnetic Resonance): Theoretical calculations can predict the chemical shifts of the ¹H and ¹³C atoms in this compound. These predicted values, when compared to experimental spectra, can help confirm the structure of the molecule and aid in the assignment of signals.

IR (Infrared): Infrared spectroscopy measures the vibrational frequencies of a molecule. Computational methods can calculate these vibrational modes and their corresponding intensities, generating a theoretical IR spectrum. This can be used to identify characteristic functional groups present in this compound, such as the C=O stretch of the Boc group and the N-H bend.

Molecular Dynamics Simulations

While quantum chemical calculations often focus on single, isolated molecules, molecular dynamics (MD) simulations can model the behavior of a molecule over time in a more realistic environment, such as in a solvent. An MD simulation of this compound would involve calculating the forces between the atoms and using these to predict their motions.

Such simulations could reveal information about the molecule's dynamic behavior, including its conformational flexibility in solution and its interactions with solvent molecules. This would provide a more complete picture of its properties than static quantum chemical calculations alone.

Reaction Pathway Modeling and Transition State Analysis

Computational chemistry can also be used to study the mechanisms of chemical reactions. For this compound, this could involve modeling its participation in a substitution or elimination reaction. Reaction pathway modeling would identify the most likely route from reactants to products, including the identification of any intermediates.

A crucial part of this is transition state analysis. The transition state is the highest energy point along the reaction coordinate and represents the energy barrier that must be overcome for the reaction to occur. By calculating the structure and energy of the transition state, chemists can gain a deeper understanding of the reaction's kinetics and mechanism.

Chiral Synthesis and Stereochemical Considerations Involving N Boc 2 Bromoaminoethane

Strategies for Enantioselective Synthesis of Derivatives

The enantioselective synthesis of derivatives using the achiral N-Boc-2-bromoaminoethane fundamentally relies on its reaction with an already chiral substrate or the use of a chiral environment (such as a chiral catalyst) to induce stereoselectivity. The most prevalent strategy involves the nucleophilic substitution (SN2) reaction where a chiral nucleophile displaces the bromide ion from this compound. This effectively appends the N-Boc-aminoethyl moiety to a pre-existing chiral scaffold.

This approach is widely used in the synthesis of biologically active compounds. For instance, in the development of Glycogen Synthase Kinase-3 (GSK-3) inhibitors, commercially available indoles are first N-alkylated with tert-butyl (2-bromoethyl)carbamate. nih.gov This reaction, typically carried out using a base like sodium hydride in an aprotic solvent like DMF, attaches the side chain to the indole (B1671886) nitrogen. nih.govresearchgate.net The resulting intermediate is then subjected to further transformations to build the final, complex chiral maleimide-based inhibitor. nih.gov

Similarly, in the synthesis of potent 5-HT1A receptor agonists, this compound is used to prepare key intermediates. nih.gov It reacts with phenolic compounds, such as 2-iodophenol, under standard SN2 conditions to form N-Boc-(2-phenoxy)ethylamine derivatives. nih.gov These intermediates are then utilized in subsequent cross-coupling reactions to construct the final chiral biaryl products. nih.gov The ultimate chirality of the target molecule is controlled either by using a chiral starting material or through a stereoselective step later in the synthesis, with the introduction of the this compound fragment being a non-stereogenic step. nih.gov

Another strategy involves the alkylation of carbanions derived from prochiral starting materials. The reaction of malonic esters with tert-butyl (2-bromoethyl)carbamate in the presence of a base like sodium hydride produces substituted malonates that are valuable precursors for β-amino esters. researchgate.net While this specific reaction on an unsubstituted malonate does not create a stereocenter, if a chiral base or a chiral phase-transfer catalyst were employed with a suitable prochiral substrate, this alkylation could potentially proceed enantioselectively.

| Nucleophilic Substrate | Base/Solvent | Product Intermediate | Application Example | Reference |

|---|---|---|---|---|

| Indole | NaH / DMF | N-alkylated indole | Synthesis of GSK-3 inhibitors | nih.gov |

| 2-Iodophenol | K2CO3 / DMF | tert-Butyl (2-(2-iodophenoxy)ethyl)carbamate | Synthesis of 5-HT1A receptor agonists | nih.gov |

| Dimethyl malonate | NaH / DMF | Dimethyl 2-(2-(tert-butoxycarbonylamino)ethyl)malonate | Synthesis of β-amino esters | researchgate.net |

| Phenol on a complex scaffold | NaH / DMF | O-alkylated phenolic compound | Synthesis of bioactive molecules | researchgate.net |

Stereocontrol in Reactions Utilizing the Compound

Stereocontrol in reactions involving this compound is almost exclusively substrate-controlled. This means that the stereochemical outcome is dictated by the inherent chirality of the molecule reacting with the bromoethylamine derivative. The reaction itself—a straightforward SN2 alkylation—does not typically create a new stereocenter at the point of attachment (the ethyl group). Instead, it serves to elongate a substituent on an existing chiral molecule.

For example, when a chiral molecule containing a nucleophilic center (such as an alcohol, phenol, or secondary amine) reacts with this compound, the configuration of the existing stereocenters in the substrate directs the approach of the electrophile. However, since the reaction occurs at a nucleophilic atom that is often not a stereocenter itself (e.g., the oxygen of a hydroxyl group or the nitrogen of an indole), the reaction does not generate a new diastereomer. The chirality of the original molecule is simply carried over to the product.

The key to controlling the stereochemistry of the final product lies in the initial choice or synthesis of the chiral substrate. The enantiomeric purity of the starting material directly translates to the enantiomeric purity of the product after alkylation with this compound.

| Chiral Substrate Type | Reaction Type | Stereocontrol Mechanism | Significance |

|---|---|---|---|

| Chiral Alcohols/Phenols | O-Alkylation | Substrate Control | The pre-existing stereocenters are unaffected by alkylation at the remote oxygen atom. |

| Chiral N-Heterocycles | N-Alkylation | Substrate Control | Alkylation of a ring nitrogen preserves the stereochemistry of substituents on the ring. |

| Enolates of Chiral Ketones/Esters | C-Alkylation | Substrate Control | The facial selectivity of the alkylation is determined by the existing chiral environment, potentially creating a new stereocenter with predictable configuration. |

Preservation of Enantiomeric Purity in Multi-Step Syntheses

A critical aspect of any multi-step synthesis is the preservation of enantiomeric purity through various chemical transformations. The use of this compound as a building block is compatible with this goal due to the stability of the N-Boc protecting group and the nature of the reactions it undergoes.

The conditions for the SN2 alkylation step, which commonly involve a carbonate or hydride base in a polar aprotic solvent like DMF at moderate temperatures, are generally not harsh enough to cause epimerization of existing stereocenters, especially those that are not in activated positions (e.g., α- to a carbonyl). nih.govnih.gov

Furthermore, the tert-butoxycarbonyl (Boc) protecting group is a robust feature that ensures the preservation of stereochemical integrity. It is stable to the nucleophilic and basic conditions of the alkylation reaction and a wide range of other synthetic transformations. The subsequent removal of the Boc group is typically achieved under acidic conditions, most commonly with trifluoroacetic acid (TFA) in a solvent like dichloromethane (B109758) (DCM). nih.gov This deprotection step is a mild and standard procedure that, in the vast majority of cases, does not compromise the configuration of stereocenters within the molecule. This reliable protection-deprotection sequence allows for the strategic incorporation of the aminoethyl functionality without risking the loss of valuable enantiomeric purity achieved earlier in the synthetic route.

Future Perspectives and Emerging Research Directions

Development of Novel Catalytic Transformations

The exploration of N-Boc-2-bromoaminoethane and related N-Boc protected compounds in novel catalytic systems is a burgeoning area of research. The development of new catalysts and reaction methodologies enables more efficient and selective syntheses of complex molecules.

One area of focus is the use of organocatalysts in asymmetric reactions. For instance, cinchona alkaloid-derived thioureas have been successfully employed as catalysts in the enantioselective Strecker reaction of N-Boc isatin (B1672199) imines. dovepress.com These reactions produce chiral aminonitriles, which are precursors to amino acids, in high yields (78-98%) and with excellent enantioselectivity (up to 94% ee). dovepress.com The catalyst activates the imine through hydrogen bonding while its tertiary amine group generates the nucleophile, creating a chiral environment for the reaction. dovepress.com Similarly, aza-Henry reactions catalyzed by cinchona derivatives can activate N-Boc substituted imines for nucleophilic attack by nitroalkanes, yielding products with high stereocontrol. upubscience.com

Transition-metal catalysis also presents significant opportunities. Light-promoted cobalt-catalyzed hydroaminocarbonylation of alkenes offers an atom-economical route to amides under mild conditions. nih.gov This method shows broad substrate scope for both alkenes and amines, suggesting potential applications for amino-compounds derived from this compound. nih.gov Furthermore, palladium-catalyzed C-H fluorination and copper-catalyzed SN2 fluorination of alkyl bromides represent advanced transformations where the bromo-functionality of the compound could be exploited to introduce fluorine, a key element in many pharmaceuticals. beilstein-journals.org

The development of direct catalytic amidations from esters, bypassing the need for activated carboxylic acids, is another promising direction. mdpi.com While some methods require high catalyst loading, they offer mild reaction conditions compatible with common N-urethane protecting groups like Boc, with minimal racemization. mdpi.com

| Catalytic Transformation | Catalyst System Example | Substrate Class | Key Research Finding | Reference |

|---|---|---|---|---|

| Asymmetric Strecker Reaction | Quinine-derived thiourea | N-Boc isatin imines | Produces chiral aminonitriles with high yields (78-98%) and enantioselectivity (up to 94% ee). | dovepress.com |

| Aza-Henry Reaction | Cinchona-derived catalyst | N-Boc-substituted isatin imines | Catalyst activates the imine via hydrogen bonding for stereoselective C-C bond formation. | upubscience.com |

| Alkene Hydroaminocarbonylation | Cobalt carbonyl (light-promoted) | Alkenes and Amines | Atom-economical amide synthesis with high chemo- and regioselectivity under mild conditions. | nih.gov |

| Catalytic Amidation | Organocatalysts / Transition metals | Esters and Amines | Direct synthesis of amides compatible with N-Boc protecting groups, avoiding costly activating agents. | mdpi.com |

Exploration of Bioorthogonal Reactions

Bioorthogonal chemistry involves chemical reactions that can occur in living systems without interfering with native biochemical processes. wikipedia.orgnih.gov These reactions are crucial for studying biomolecules in their natural environment. nih.gov this compound, as a precursor to molecules with reactive termini, is positioned to contribute to the development of new probes and labeling strategies in this field. scbt.com

Bioorthogonal reactions typically proceed in two steps: a cellular substrate is first modified with a chemical reporter, and then a probe with a complementary functional group is introduced for labeling. wikipedia.org The versatility of this compound allows for its conversion into various functional groups suitable for these reactions. For example, the amino group, after deprotection, can be functionalized to carry an azide (B81097) or an alkyne for use in "click chemistry" reactions like the copper-catalyzed azide-alkyne cycloaddition (CuAAC) or the strain-promoted azide-alkyne cycloaddition (SPAAC). nih.govmdpi.com These reactions are widely used for labeling proteins and glycans. nih.govnobelprize.org

The bromo- functionality can serve as an electrophilic handle for conjugation. It is a building block for preparing spacers with both nucleophilic and electrophilic ends, which are essential for creating complex bioprobes. scbt.com Another emerging area is the inverse-electron-demand Diels-Alder (IEDDA) reaction between tetrazines and strained alkenes, which is noted for its exceptionally fast kinetics. nobelprize.orgresearchgate.net Probes for these reactions could potentially be synthesized using this compound as a starting material to introduce the necessary amine linker for attachment to biomolecules or reporter groups.

Furthermore, the development of bioorthogonal reactions that result in the formation of a natural linkage, such as an amide bond, is highly desirable. nih.gov The traceless Staudinger ligation is one such example. nih.gov The amine functionality derived from this compound could be incorporated into reagents designed for these types of advanced bioorthogonal transformations.

| Bioorthogonal Reaction | Key Features | Potential Role of this compound Derivative | Reference |

|---|---|---|---|

| Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) | Copper-free, fast kinetics, high selectivity. | Precursor to introduce an azide or strained alkyne via the amine functionality for labeling proteins and other biomolecules. | nih.govmdpi.com |

| Inverse-Electron-Demand Diels-Alder (IEDDA) | Unmatched kinetics, excellent orthogonality. | Can be used to synthesize linkers for attaching tetrazines or strained alkenes to probes or biomolecules. | nobelprize.orgresearchgate.net |

| Staudinger Ligation | Forms a native amide bond (traceless variant). | Serves as a scaffold to build phosphine-based probes or azide-modified biomolecule precursors. | nih.gov |

| Michael Addition | Forms C-N bonds with specific protein residues. | Reacts with serine proteases to form peptide bonds at the C-terminus. | apolloscientific.co.uk |

Application in Advanced Materials Science

The functionalization of polymers and nanomaterials is critical for creating advanced materials with tailored properties for applications in electronics, medicine, and catalysis. semanticscholar.orgcmu.edu this compound is a valuable reagent in this field due to its ability to introduce a protected primary amine, which can then be deprotected and used for further "grafting" reactions.

A key strategy in polymer science is atom transfer radical polymerization (ATRP), which allows for the synthesis of polymers with controlled molecular weight and architecture. cmu.edu ATRP initiators can be synthesized from molecules like N-Boc-ethylenediamine, a close structural relative of this compound. nih.gov These initiators can be attached to surfaces, such as cellulose (B213188) nanocrystals (CNCs), to "graft from" the surface, creating polymer brushes that alter the material's properties, like its dispersibility in different solvents. nih.gov The bromo- group on this compound makes it a potential ATRP initiator itself after attachment to a surface via its amino group.

In the realm of nanomaterials, this compound has been used in the synthesis of ligands for modifying the surface of gold nanoparticles (AuNPs). rsc.org For example, it was a starting material in a multi-step synthesis to create a 2-nitroimidazole-containing ligand for AuNPs designed for cancer radiosensitization. rsc.org The covalent attachment of functional polymers to carbon nanotubes (CNTs) is another area where this compound is relevant. semanticscholar.org The "grafting to" approach often involves amidation or esterification reactions between the polymer and functional groups on the CNT surface. semanticscholar.org The amine group from deprotected this compound can be used for such covalent linkages.

| Material | Functionalization Strategy | Role of this compound | Outcome | Reference |

|---|---|---|---|---|

| Cellulose Nanocrystals (CNCs) | Atom Transfer Radical Polymerization (ATRP) | Precursor for synthesizing ATRP initiators (via related diamines). | Creates polymer-grafted CNCs with altered surface properties and improved compatibility with matrices. | nih.gov |

| Gold Nanoparticles (AuNPs) | Ligand Synthesis and Attachment | Used as a key building block in the synthesis of a functional ligand. | Produces functionalized nanoparticles for targeted applications like medical imaging or therapy. | rsc.org |

| Carbon Nanotubes (CNTs) | "Grafting to" via Amidation | Provides a primary amine (after deprotection) for covalent attachment of polymers to the CNT surface. | Improves solubility and processability of CNTs for use in composite materials. | semanticscholar.org |

| Functional Polymers | Synthesis of Mid-Functional Polymers | Related di-functional initiators allow for polymer synthesis with a functional group in the middle of the chain. | Enables the creation of block copolymers or materials for reactive blending. | cmu.edu |

Innovations in Sustainable Synthetic Methodologies

The principles of green chemistry aim to design chemical processes that reduce or eliminate the use and generation of hazardous substances. unibo.it Innovations in this area are critical for the chemical industry's future. Research into sustainable synthetic methods involving this compound focuses on improving reaction efficiency, using environmentally benign solvents and catalysts, and enhancing atom economy.

One trend is the replacement of hazardous organic solvents with greener alternatives. purdue.edu For example, syntheses that traditionally use solvents like tetrahydrofuran (B95107) (THF) are being redeveloped in more benign media like ethyl acetate (B1210297) or even water. purdue.edu The development of solvent-free reaction conditions, often assisted by microwave irradiation, is another effective strategy for reducing waste and energy consumption in reactions such as amide synthesis. mdpi.com

The use of biotechnology and biocatalysts represents a major frontier in green chemistry. upubscience.com Enzymes can offer high selectivity and operate under mild, aqueous conditions, reducing the need for protecting groups and harsh reagents. upubscience.com While specific biocatalytic applications for this compound are still emerging, the potential to use enzymes for its transformations, such as in amidation or dehalogenation reactions, is an active area of interest.

Furthermore, improving the atom economy of reactions is a core green chemistry principle. Catalytic methods, such as the cobalt-catalyzed hydroaminocarbonylation, are inherently more atom-economical than stoichiometric reactions as they incorporate most or all of the atoms from the reactants into the final product. nih.gov The development of new catalytic cycles that can utilize simple, readily available feedstocks and operate with high efficiency under mild conditions is a key goal for sustainable synthesis. nih.govpurdue.edu

Q & A

Q. Table 1: Comparative Reaction Conditions

| Parameter | Typical Range | Impact on Yield |

|---|---|---|

| Temperature | 0°C → 20°C | >90% at 20°C |

| Boc₂O Equivalents | 1.1–1.5 eq | Excess reduces side products |

| Solvent | Anhydrous DCM or THF | DCM preferred for solubility |

Q. Key Considerations :

- Moisture-sensitive intermediates require strict inert conditions to prevent Boc-group cleavage .

- Post-reaction purification via column chromatography (hexane/ethyl acetate) ensures high purity (>95%) .

Advanced: How can researchers address conflicting NMR data for this compound in deuterated solvents?

Answer:

Conflicting NMR peaks may arise from solvent interactions or residual protons in deuterated reagents. Methodological solutions include:

- Solvent Selection : Use deuterated benzene (C₆D₆) instead of CDCl₃ to avoid splitting from residual CHCl₃ .

- Isotopic Purity : Verify deuterated solvents (e.g., C₆D₅CH₂CH₂Br-d5) for ≥99% isotopic enrichment to eliminate split signals .

- Dynamic Effects : Low-temperature NMR (e.g., –40°C) can resolve rotational barriers in the Boc group, clarifying peak multiplicity .

Q. Table 2: NMR Data Comparison (500 MHz, CDCl₃)

| Proton Environment | δ (ppm) Observed | Expected δ (ppm) |

|---|---|---|

| Boc tert-butyl | 1.42 (s) | 1.38–1.45 |

| CH₂Br | 3.52 (t, J=6 Hz) | 3.48–3.55 |

| NH (carbamate) | 5.10 (br s) | 4.95–5.15 |

Q. Critical Analysis :

- Signal broadening in NH regions suggests hydrogen bonding; use DMSO-d6 to enhance resolution .

- Contradictions in CH₂Br splitting may indicate residual Et₃N·HCl; rigorous aqueous washes are advised .

Basic: What purification strategies maximize yield and purity for this compound?

Answer:

Post-synthesis purification involves:

- Liquid-Liquid Extraction : Sequential washes with 1M HCl (remove unreacted amine) and saturated NaHCO₃ (neutralize acid) .

- Column Chromatography : Silica gel (230–400 mesh) with hexane/ethyl acetate (4:1) yields >90% purity.

- Recrystallization : Ethanol/water mixtures (3:1) at –20°C produce crystalline solids with minimal solvent residue .

Safety Note : Bromoethyl intermediates are lachrymatory; perform in fume hoods with PPE .

Advanced: How can isotopic labeling (e.g., deuterium) elucidate the reaction mechanism of this compound in nucleophilic substitutions?

Answer:

Deuterated analogs (e.g., C₆D₅CH₂CH₂Br-d5) enable mechanistic studies via:

Q. Table 3: KIE Data for SN2 Reaction

| Substrate | k_H (M⁻¹s⁻¹) | k_D (k_H/k_D) |

|---|---|---|

| C₆H₅CH₂CH₂Br | 2.1 × 10⁻³ | 1.0 |

| C₆D₅CH₂CH₂Br | 1.9 × 10⁻³ | 1.11 |

Interpretation : A KIE ~1.1 supports partial bond cleavage in the transition state, aligning with SN2 mechanisms .

Advanced: How should researchers resolve contradictions in reported yields for this compound synthesis?

Answer:

Yield discrepancies often stem from:

- Side Reactions : Competing elimination (e.g., HBr abstraction forming ethylene byproducts) under prolonged heating.

- Catalytic Traces : Residual metal ions (e.g., Fe³⁺) in solvents accelerate Boc-group degradation; use Chelex-treated solvents .

Q. Methodological Adjustments :

Q. Table 4: Yield Optimization via DoE

| Boc₂O (eq) | Time (hrs) | Yield (%) |

|---|---|---|

| 1.0 | 4 | 72 |

| 1.2 | 4 | 89 |

| 1.5 | 6 | 93 |

Recommendation : Validate reproducibility through triplicate runs and statistical analysis (RSD <5%) .

Basic: What spectroscopic techniques are most reliable for characterizing this compound?

Answer:

- ¹H/¹³C NMR : Confirm Boc-group integrity (δ 1.42 ppm for tert-butyl) and CH₂Br environment (δ 3.52 ppm) .

- IR Spectroscopy : Detect carbamate C=O (1690–1710 cm⁻¹) and N–H stretches (3300–3400 cm⁻¹) .

- Mass Spectrometry (EI) : Molecular ion [M+H]⁺ at m/z 252.03 (C₇H₁₄BrNO₂) confirms molecular weight .

Advanced Tip : Use 2D NMR (HSQC, HMBC) to assign quaternary carbons and verify substitution patterns .

Advanced: How can computational modeling enhance understanding of this compound’s reactivity?

Answer:

- DFT Calculations : Optimize geometry at B3LYP/6-31G* level to predict SN2 activation energy and nucleophile compatibility .

- Solvent Effects : COSMO-RS models simulate polarity effects on reaction rates (e.g., DCM vs. THF) .

Case Study : DFT predicts a 15 kcal/mol barrier for CN⁻ attack, aligning with experimental k = 2.1 × 10⁻³ M⁻¹s⁻¹ .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.